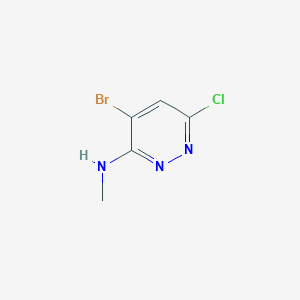

4-Bromo-6-chloro-N-methylpyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-N-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c1-8-5-3(6)2-4(7)9-10-5/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRIRBNMXHXSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 6 Chloro N Methylpyridazin 3 Amine

Precursor Synthesis and Derivatization Approaches to the Pyridazine (B1198779) Core Structure

The construction and functionalization of the pyridazine ring are foundational steps in the synthesis of 4-bromo-6-chloro-N-methylpyridazin-3-amine. These processes involve the strategic introduction of halogen and amine functionalities onto the pyridazine core.

Synthetic Routes for Halogenated Aminopyridazine Intermediates

The primary precursor for the target compound is 4-bromo-6-chloropyridazin-3-amine. A common and efficient route to this intermediate begins with the commercially available 6-chloropyridazin-3-amine. chemicalbook.com This starting material can be selectively brominated at the 4-position.

A typical laboratory-scale synthesis involves the reaction of 6-chloropyridazin-3-amine with bromine in the presence of a base, such as sodium bicarbonate, in a suitable solvent like methanol (B129727). chemicalbook.com The reaction is generally initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for several hours to ensure complete conversion. This method provides a high yield of the desired 4-bromo-6-chloropyridazin-3-amine. chemicalbook.com

Another patented method describes a similar bromination using bromine in a mixture of methanol and isopropanol, which also affords the product after an extended reaction time at room temperature. After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.

The synthesis of the initial building block, 6-chloropyridazin-3-amine, can be achieved from 3,6-dichloropyridazine (B152260) by reaction with ammonia (B1221849) water in a suitable solvent at elevated temperatures.

Table 1: Synthesis of 4-bromo-6-chloropyridazin-3-amine

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Chloropyridazin-3-amine | Bromine, Sodium Bicarbonate | Methanol | 0 °C to Room Temp. | 16 h | 99% | chemicalbook.com |

Regioselective Functionalization Strategies for the Pyridazine Ring

The pyridazine ring is susceptible to various regioselective functionalization reactions, which are crucial for introducing the desired substituents at specific positions. The inherent electronic properties of the diazine core, with its two adjacent nitrogen atoms, dictate the reactivity and selectivity of these transformations.

For instance, the synthesis of 3-amino-6-arylpyridazines can be achieved through nickel-catalyzed electrochemical cross-coupling between 3-amino-6-chloropyridazines and aryl halides. This method provides a reliable alternative to traditional palladium-catalyzed reactions like Suzuki, Stille, or Negishi couplings for the formation of biaryl compounds.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the pyridazine scaffold. For example, Suzuki-Miyaura reactions can be employed to introduce aryl or heteroaryl groups at specific positions of the pyridazine ring, provided a halogen atom is present as a handle. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations. mdpi.com

Direct Synthesis and Optimization of this compound

The introduction of a methyl group onto the amino functionality of 4-bromo-6-chloropyridazin-3-amine is a key step to arrive at the title compound.

Established Reaction Pathways and Reaction Conditions for N-methylation

While specific literature detailing the N-methylation of 4-bromo-6-chloropyridazin-3-amine is not abundant, established methods for the N-alkylation of related aminopyridazines and other nitrogen-containing heterocycles can be applied. A common approach involves the use of a methylating agent in the presence of a base.

Typical methylating agents include methyl iodide or dimethyl sulfate. The reaction is generally carried out in an inert solvent, and the choice of base is crucial to deprotonate the amine without promoting undesired side reactions. Common bases include sodium hydride, potassium carbonate, or organic bases like triethylamine (B128534).

For instance, the methylation of 6-bromopurine (B104554), a related heterocyclic compound, has been achieved using methyl iodide in the presence of potassium carbonate. nih.gov The choice of solvent can significantly influence the regioselectivity of methylation when multiple nitrogen atoms are available for alkylation. nih.gov In the case of 4-bromo-6-chloropyridazin-3-amine, the exocyclic amino group is the primary site for methylation.

Another effective methylating agent is methyl triflate ([¹¹C]CH₃OTf), which has been used for the methylation of 6-bromopurine at lower temperatures compared to methyl iodide. nih.gov

Table 2: General Conditions for N-methylation of Heterocyclic Amines

| Methylating Agent | Base | Solvent | Temperature | Comments |

|---|---|---|---|---|

| Methyl Iodide | Potassium Carbonate | Various (e.g., THF, Ethyl Acetate) | 100-180 °C | Solvent choice can affect regioselectivity. nih.gov |

| Methyl Triflate | Not specified | THF, Ethyl Acetate | 100 °C | Allows for lower reaction temperatures. nih.gov |

Methodological Advancements and Efficiency Enhancements in Synthesis

Modern synthetic chemistry has seen the development of more efficient and environmentally benign methods for N-methylation. Catalytic approaches using carbon dioxide and hydrogen as a C1 source and reductant, respectively, represent a greener alternative to traditional alkylating agents. rsc.org For example, a Pd/CuZrOx catalyst has been shown to be effective for the N-methylation of various amines and nitro compounds under mild conditions. rsc.org

The optimization of reaction conditions, including catalyst loading, temperature, pressure, and reaction time, is crucial for maximizing the yield and selectivity of the N-methylation reaction while minimizing the formation of byproducts.

Derivatization Strategies for Expanding the Chemical Space around the this compound Scaffold

The presence of two distinct halogen atoms (bromine and chlorine) on the this compound scaffold offers opportunities for selective derivatization, enabling the exploration of a broad chemical space. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The differential reactivity of C-Br and C-Cl bonds under palladium catalysis allows for sequential and site-selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) complex. This reactivity difference can be exploited to selectively introduce a substituent at the 4-position via a Suzuki-Miyaura or Buchwald-Hartwig amination reaction, leaving the chlorine atom at the 6-position intact for a subsequent transformation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridazine with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position. mdpi.comacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the halo-pyridazine and a primary or secondary amine. wikipedia.orglibretexts.org This strategy can be used to introduce a wide range of amino functionalities at the 4-position, further diversifying the chemical scaffold. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of these couplings. nih.gov

By carefully selecting the reaction conditions and the coupling partners, a diverse library of compounds can be synthesized from the this compound intermediate, highlighting its value as a versatile building block in drug discovery and materials science.

Halogen-Directed Cross-Coupling Reactions at the Pyridazine Core

The presence of two distinct halogen atoms on the pyridazine ring of this compound allows for regioselective functionalization through various transition metal-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed processes typically enables selective substitution at the 4-position.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a widely used method for generating biaryl and vinyl-substituted aromatic systems. mdpi.com In the context of dihalopyridazines, the selective coupling at the more reactive C-Br bond can be achieved under carefully controlled conditions. mdpi.comacs.org For instance, the reaction of a 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferroceneboronic acid has been shown to be influenced by the choice of palladium catalyst and reaction conditions, leading to both mono- and di-substituted products. mdpi.com While specific studies on this compound are not extensively documented in publicly available literature, analogous systems suggest that catalysts like Pd(PPh₃)₄ or more advanced systems involving bulky electron-rich phosphine ligands such as XPhos would be effective. mdpi.comacs.org

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide, is another key transformation for introducing carbon-carbon bonds. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgnih.gov The regioselective Sonogashira coupling on dihalogenated heterocycles is often dictated by the relative reactivity of the carbon-halogen bonds, with the C-I bond being more reactive than C-Br, which is in turn more reactive than C-Cl. wikipedia.org This principle allows for selective alkynylation at the C-4 position of this compound.

The Heck reaction provides a means to form substituted alkenes by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Similar to other palladium-catalyzed reactions, the Heck reaction on dihalopyridazines would be expected to proceed selectively at the more labile C-Br bond. nih.gov

A summary of representative conditions for these reactions on related pyridazine systems is presented in the table below.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

Transition Metal-Catalyzed Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig, Chan-Lam)

The formation of carbon-heteroatom bonds is crucial for the synthesis of many biologically active molecules. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org The application of the Buchwald-Hartwig amination to this compound would allow for the introduction of a variety of amino substituents at the 4-position. The choice of palladium precursor and ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands such as XPhos and RuPhos often being highly effective. nih.gov

The Chan-Lam coupling offers an alternative, copper-catalyzed method for the formation of carbon-nitrogen and carbon-oxygen bonds using boronic acids as the coupling partners. organic-chemistry.orgnih.gov This reaction is often performed under milder conditions than the Buchwald-Hartwig amination and can be conducted in the presence of air. organic-chemistry.orgnih.gov The Chan-Lam reaction could be employed to introduce aryl or heteroaryl amino or ether linkages at the 4-position of the pyridazine core. researchgate.netnih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

| Buchwald-Hartwig | Primary/secondary amine | Pd(OAc)₂ / XPhos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

| Chan-Lam | Amine, Alcohol (with boronic acid) | Cu(OAc)₂, Cu₂O | Pyridine (B92270), Et₃N | DCM, Toluene |

Modifications at the N-Methylamino Moiety for Structure-Activity Relationship Studies

The N-methylamino group at the 3-position of the pyridazine ring offers another site for chemical modification, which is particularly important for structure-activity relationship (SAR) studies in drug discovery. While direct modification of this secondary amine might be challenging, its reactivity can be exploited. For instance, acylation or sulfonylation could be performed to introduce a variety of substituents. Alternatively, the N-methyl group could be removed under certain conditions to provide the primary amine, which could then be further functionalized through reactions such as reductive amination or coupling with a range of electrophiles. SAR studies on related benzohydrazide (B10538) derivatives have shown that the nature and position of substituents can significantly impact biological activity. nih.gov

Heterocyclic Ring Annulation and Fusion Strategies for Analog Generation

The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems, leading to the generation of novel chemical entities with potentially interesting biological properties. For example, after a cross-coupling reaction at the 4-position to introduce a suitable functional group, an intramolecular cyclization could be envisioned. Palladium-catalyzed reactions have been instrumental in the synthesis of substituted pyrido[2,3-d]pyridazines. cornell.eduresearchgate.net A nucleophilic aromatic substitution of the chlorine at the 6-position, followed by a subsequent cyclization, is another plausible strategy for ring annulation. The synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported, demonstrating the feasibility of such approaches. researchgate.net

Mechanistic Insights into Synthetic Pathways and Catalytic Processes

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied and generally involve a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination. nih.govwildlife-biodiversity.commit.edu

Elucidation of Reaction Mechanisms and Intermediates

The catalytic cycle for palladium-catalyzed reactions begins with the oxidative addition of the organic halide to a Pd(0) species, forming a Pd(II) intermediate. nih.gov In the case of this compound, this would preferentially occur at the more reactive C-Br bond.

For the Suzuki-Miyaura reaction , the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This is typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. mdpi.com

In the Buchwald-Hartwig amination , after oxidative addition, the amine coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex then furnishes the aminated product and regenerates the Pd(0) catalyst. mit.edu

The Chan-Lam coupling proceeds through a different mechanism involving a copper catalyst. While the exact mechanism is still a subject of investigation, it is believed to involve the formation of a copper-aryl complex, followed by coordination of the amine or alcohol and subsequent reductive elimination from a Cu(III) intermediate. organic-chemistry.org

Understanding these mechanistic pathways is crucial for optimizing reaction conditions and predicting the regioselectivity of reactions on polyfunctionalized substrates like this compound. wildlife-biodiversity.commdpi.com

Influence of Catalyst Selection and Ligand Design on Reaction Outcomes

The outcomes of synthetic transformations involving this compound, particularly in the realm of cross-coupling reactions, are profoundly influenced by the choice of catalyst and the design of the coordinating ligand. These factors govern the reaction's efficiency, selectivity, and substrate scope. The judicious selection of a palladium catalyst and its associated ligands is paramount for controlling which of the two halogen atoms (bromine or chlorine) reacts, and for ensuring high yields and purity of the desired product.

In palladium-catalyzed cross-coupling reactions, the catalyst system, typically a palladium precursor and a ligand, forms the active catalytic species that facilitates the reaction cycle. This cycle generally involves oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ligand play a crucial role in modulating the reactivity and stability of the palladium center at each step of this process.

The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order I > Br > Cl > F. In the case of this compound, the carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) center than the more robust carbon-chlorine bond. This inherent difference in reactivity allows for selective functionalization at the C4 position. However, achieving high selectivity and yield often requires careful optimization of the catalyst and ligand.

Ligand design is a critical aspect of controlling the reaction outcome. Sterically hindered and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis. For instance, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can promote reactions that are sluggish with less sterically demanding ligands. nsf.gov The ligand's structure can also influence the regioselectivity of the reaction, particularly in substrates with multiple reactive sites.

An illustrative example of how catalyst and ligand selection can affect the outcome of a Suzuki-Miyaura coupling reaction with a dihalogenated heterocycle is presented in the table below. While this data is representative of general trends in cross-coupling chemistry, it demonstrates the principles that would apply to reactions involving this compound.

Table 1: Influence of Catalyst and Ligand on a Representative Suzuki-Miyaura Coupling Reaction

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of C4-arylated product (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 85 |

| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 95 |

This table is illustrative and intended to demonstrate the general impact of different reaction components on the outcome of a Suzuki-Miyaura cross-coupling reaction.

In this representative data, the use of a more sophisticated ligand like SPhos (entry 3) in conjunction with Pd₂(dba)₃ can lead to a significant increase in yield compared to the more traditional PPh₃ ligand (entry 1). Similarly, the choice of base and solvent system is interconnected with the catalyst and ligand, and together they create a reaction environment that can be fine-tuned for optimal performance. The use of pre-formed catalysts like Pd(PPh₃)₄ (entry 2) or catalysts with integrated ligands like PdCl₂(dppf) (entry 4) can also offer advantages in terms of reaction efficiency and ease of handling. beilstein-journals.org

The principles of catalyst and ligand selection are also critical in other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. For each of these transformations, a specific set of catalyst-ligand combinations has been developed to achieve high efficiency and selectivity. The electronic nature of the pyridazine ring, influenced by the amino and chloro substituents, will also play a role in modulating the reactivity of the C-Br and C-Cl bonds, making the careful selection of the catalytic system even more important for achieving the desired chemical transformation.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Bromo 6 Chloro N Methylpyridazin 3 Amine and Its Analogs in Research

High-Resolution Mass Spectrometry in Structural Elucidation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. This precision allows for the confident determination of the molecular formula, a fundamental step in structural elucidation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both identifying the target compound in complex mixtures and for detecting and characterizing impurities. ijprajournal.comresearchgate.net In the analysis of 4-Bromo-6-chloro-N-methylpyridazin-3-amine, an LC system would first separate the compound from starting materials, by-products, or degradation products. The separated components then enter the mass spectrometer.

For the target compound, electrospray ionization (ESI) in positive mode would likely generate a protonated molecule, [M+H]⁺. Given the isotopic nature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion cluster would exhibit a characteristic pattern, confirming the presence of these halogens. HRMS would distinguish the exact mass of the monoisotopic peak from other potential elemental compositions.

Impurity profiling is crucial for ensuring the quality and safety of a chemical entity. lcms.cz LC-MS/MS can detect impurities at very low levels. ijprajournal.com By comparing the mass spectra of detected impurities with the parent compound and considering potential synthetic side reactions (e.g., incomplete bromination, loss of a methyl group, or hydrolysis), their structures can often be postulated. For instance, an impurity might show a molecular ion corresponding to the loss of a bromine atom or the presence of an additional functional group.

Table 1: Illustrative LC-MS Data for a Halogenated Pyridazine (B1198779) Analog

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Analog A | 5.2 | 254/256/258 | 226/228, 198 |

| Impurity 1 | 4.8 | 175/177 | 147, 120 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an LC-MS/MS experiment for a related compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID) or other methods. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure.

For this compound, fragmentation would likely involve the cleavage of the bonds within the pyridazine ring and the loss of substituents. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom (Br or Cl) or the corresponding hydrogen halide (HBr or HCl). miamioh.edulibretexts.org The cleavage of the N-methyl group is also a probable fragmentation route.

While less common for routine analysis, photodissociation mass spectrometry uses photons to induce fragmentation. This technique can sometimes provide complementary structural information by accessing different fragmentation pathways compared to CID. For N-aryl compounds, cleavage of the C-N bond is a known photodissociation channel. nih.gov Analysis of these specific fragmentation patterns allows for the confirmation of the connectivity of atoms within the molecule. For example, the observation of a fragment ion corresponding to the pyridazine ring with the bromine atom but without the chloro- and N-methylamino groups would confirm the position of the bromine. Studies on bromo-chloro-alkanes have shown that the bond between the excited halogen atom and the rest of the molecule is often preferentially broken, a principle that can be relevant in interpreting fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. researchgate.netresearchgate.net

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information.

¹H NMR: For this compound, the ¹H NMR spectrum would be expected to show a singlet for the single aromatic proton on the pyridazine ring and a signal for the N-methyl protons. The chemical shift of the aromatic proton would be influenced by the adjacent electron-withdrawing halogen atoms. The methyl protons would likely appear as a singlet or a doublet if coupled to the amine proton.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbons bonded to the electronegative nitrogen and halogen atoms would appear at a lower field (higher ppm).

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecular framework. nih.govnih.govslideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While of limited use for this specific molecule due to the single aromatic proton, in analogs with adjacent protons, it would show correlations between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signal to its corresponding carbon atom and the N-methyl proton signal to the methyl carbon.

Table 2: Predicted NMR Assignments for this compound (based on general pyridazine data)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C3 | - | ~155-165 | N-CH₃ |

| C4 | - | ~110-120 | H5 |

| H5 | ~7.5-8.5 | - | C3, C4, C6 |

| C5 | - | ~130-140 | H5 |

| C6 | - | ~150-160 | H5 |

Note: Chemical shift values are estimations based on data for analogous pyridazine structures and can vary depending on the solvent and other factors.

For this compound itself, there are no chiral centers or elements of stereoisomerism that would require stereochemical assignment. However, in analogs containing stereocenters or geometric isomers (e.g., E/Z isomers), advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. nih.govnih.gov These experiments identify protons that are close to each other in space, which is crucial for determining relative stereochemistry and conformational preferences of the molecule in solution.

Chromatographic Separation Techniques for Analytical and Preparative Purposes

Chromatographic techniques are fundamental for both the analysis of the purity of a compound and for its purification. ijprajournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. nih.govhelixchrom.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. The compound would be detected using a UV detector, as the pyridazine ring is a strong chromophore. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks. This method can be validated to be precise, linear, and accurate for quantifying the compound and its impurities. nih.gov

Preparative HPLC: If impurities are present in a synthesized batch, preparative HPLC can be used to isolate the pure this compound. This technique uses a larger column and higher flow rates to separate larger quantities of the mixture, allowing for the collection of fractions containing the purified compound. nsf.gov

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective separation technique. Given the nature of this compound, GC could potentially be used, often coupled with a mass spectrometer (GC-MS) for identification of the separated components.

These advanced analytical methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural identity and purity for any subsequent research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. It is also the gold standard for quantitative analysis, allowing for the precise determination of the concentration of the main compound and any impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyridazine derivatives. nih.govptfarm.pl

In a typical RP-HPLC setup, a C18 (octadecyl) column is used as the stationary phase, which effectively separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. nih.govptfarm.pl The identity and purity of intermediates and final products in the synthesis of pyridazine derivatives are routinely ascertained through analytical HPLC-UV. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridazine ring system contains chromophores that absorb UV light. nih.govnih.gov For quantitative analysis, a calibration curve is constructed by running standards of known concentration. The method's validity is established by assessing parameters such as selectivity, precision, accuracy, and linearity. nih.govptfarm.pl In the development of novel pyridazine-based compounds, HPLC has been successfully used to confirm the purity of final products, with results often exceeding 99.8%. mdpi.com

Table 1: Example HPLC Conditions for Analysis of Pyridazine Analogs

| Parameter | Condition | Source |

|---|---|---|

| Column | LiChrosorb 100 RP-18 (250 x 4.0 mm, 5 µm) | nih.govptfarm.pl |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2) | nih.govptfarm.pl |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV | nih.govnih.gov |

| Wavelength | 239 nm - 250 nm | nih.govnih.gov |

| Column Temp. | 40 °C | nih.gov |

Gas Chromatography (GC) for Volatile Byproducts and Reactant Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of synthesizing this compound, GC is primarily used to detect and quantify volatile byproducts, residual starting materials, and solvents. This is crucial for ensuring the final product is free from potentially reactive or toxic volatile impurities.

Headspace GC is a particularly useful variation for this application. ijpsonline.com In this method, the sample is dissolved in a high-boiling solvent (e.g., N-methyl pyrrolidone) in a sealed vial and heated. ijpsonline.com This causes volatile analytes to partition into the gas phase (the "headspace") above the sample. A sample of this gas is then injected into the GC system. This technique prevents non-volatile components of the sample from contaminating the GC column. ijpsonline.com

The separation is typically performed on a capillary column, such as a DB-624, which is suitable for a wide range of organic compounds. ijpsonline.com A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons and other organic molecules. The column oven temperature is programmed to start at a low temperature and gradually increase, allowing for the separation of compounds with different boiling points. ijpsonline.com This method is validated for its precision, linearity, and recovery to ensure accurate quantification of residual solvents like pyridine (B92270) or triethylamine (B128534) that may be used in the synthesis. ijpsonline.com

Table 2: Example Headspace GC Conditions for Residual Solvent Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm film) | ijpsonline.com |

| Carrier Gas | Nitrogen | ijpsonline.com |

| Flow Rate | 1.0 mL/min | ijpsonline.com |

| Injector Temp. | 200 °C | ijpsonline.com |

| Detector Temp. | 250 °C (FID) | ijpsonline.com |

| Oven Program | 40 °C (15 min), then ramp 30 °C/min to 240 °C (5 min) | ijpsonline.com |

| Sample Diluent | N-methyl pyrrolidone | ijpsonline.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry. quora.com Its primary roles in the research of this compound and its analogs are to monitor the progress of a chemical reaction and for rapid screening of different reaction conditions or compound libraries. nih.govlibretexts.org

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time points. libretexts.org The plate, typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (e.g., silica gel 60 F254), is then developed in a chamber containing a suitable mobile phase. nih.govchemscene.com The mobile phase, a mixture of solvents, moves up the plate by capillary action, separating the components of the spotted mixture based on their differential partitioning between the stationary and mobile phases. quora.com

By comparing the spot of the reaction mixture to spots of the starting materials, chemists can visually track the consumption of reactants and the formation of products. libretexts.org Visualization is often achieved by exposing the plate to UV light (at 254 nm), which reveals UV-active compounds like pyridazines as dark spots, or by staining with reagents such as potassium permanganate (B83412) or iodine. nih.gov This allows for a quick assessment of whether a reaction is complete, has stalled, or has resulted in multiple products, guiding the workflow of the synthesis process. libretexts.orgacs.org

Table 3: Typical TLC Systems for Pyridazine Synthesis Monitoring

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | nih.govnih.gov |

| Mobile Phase | Varies; often mixtures like Butanol/Acetic Acid/Water or Dichloromethane/Methanol | nih.govacs.org |

| Application | Monitoring disappearance of reactants and appearance of products | libretexts.org |

| Visualization | UV fluorescence (254 nm), Iodine vapor, Potassium permanganate stain | nih.gov |

Pharmacological and Preclinical Biological Evaluation of 4 Bromo 6 Chloro N Methylpyridazin 3 Amine Derivatives

In Vitro Enzymatic and Receptor Binding Assays for Target Identification and Validation

The initial stages of drug discovery for novel chemical entities like 4-Bromo-6-chloro-N-methylpyridazin-3-amine derivatives involve a comprehensive series of in vitro enzymatic and receptor binding assays. These assays are crucial for identifying the primary molecular targets, understanding the compound's selectivity, and elucidating the mechanism of action at a biochemical level.

Derivatives of the pyridazine (B1198779) scaffold have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme highly expressed in the striatal medium spiny neurons and plays a critical role in regulating cyclic nucleotide signaling. nih.gov The inhibition of PDE10A is a validated therapeutic strategy for certain neurological and psychiatric disorders. nih.gov

Structure-based drug design has led to the development of pyridazin-4(1H)-one-based inhibitors that exhibit high potency and selectivity for PDE10A. nih.gov These compounds are designed to interact with key residues within the PDE10A active site, such as Tyr683, which is located in a selectivity pocket. nih.govpatsnap.com The pyridazinone core typically forms a bidentate interaction with the conserved Gln716 residue present across various PDE isoforms. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could be engineered to target PDE10A. The electronic properties conferred by the bromo and chloro substituents, along with the N-methylamine group, would influence the binding affinity and selectivity of these derivatives for PDE10A.

A critical aspect of preclinical evaluation is determining the binding affinity of lead compounds to their intended target and profiling their selectivity against a panel of off-target proteins, including other members of the same family, receptors, ion channels, and other enzymes. High selectivity is essential to minimize the potential for adverse effects arising from unintended biological interactions.

For pyridazine-based PDE10A inhibitors, selectivity is assessed against other phosphodiesterase families (PDE1-9, 11). nih.gov Potent derivatives have demonstrated over 13,000-fold selectivity for PDE10A over other PDEs. nih.gov This high degree of selectivity is achieved by exploiting unique features of the PDE10A active site, such as the selectivity pocket containing Tyr683. nih.govpatsnap.com Derivatives of this compound would need to undergo similar extensive selectivity profiling to validate their potential as targeted therapeutic agents.

Understanding the mechanism by which a compound inhibits its target enzyme is fundamental to its pharmacological characterization. Enzyme kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ).

For novel inhibitors, these studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data are then fitted to kinetic models to elucidate the mechanism. For instance, the interaction of pyridazin-4(1H)-one derivatives with PDE10A has been characterized through co-crystallization, revealing the specific binding interactions that confer high-affinity inhibition. nih.gov Such studies would be necessary for this compound derivatives to fully characterize their interaction with a potential target like PDE10A and to guide further structural optimization.

Cell-Based Biological Activity Assessments

Following enzymatic and receptor-based assays, the biological activity of this compound derivatives is evaluated in cellular contexts. These assays provide insights into the compound's effects on cellular processes such as proliferation, cytotoxicity, and its potential as an antimicrobial agent.

The pyridazine nucleus is a scaffold found in numerous compounds with demonstrated pharmacological activities, including anticancer effects. scispace.com Various pyridazinone derivatives have been shown to exhibit significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines. scispace.comnih.gov

Studies have shown that certain pyridazinone derivatives are potent against leukemia, non-small cell lung cancer, colon, central nervous system, melanoma, ovarian, and breast cancer cell lines. scispace.com For example, a novel pyridazinone derivative, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1), demonstrated potent cytotoxicity against 22 human cancer cell lines, with particular efficacy against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells. nih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis and the impairment of proteasome activity. nih.gov

Given the established anticancer potential of the pyridazine scaffold, derivatives of this compound warrant investigation for their anti-proliferative and cytotoxic effects. The specific substitution pattern of the target compound, with its electron-withdrawing halogen atoms, could significantly influence its biological activity.

Table 1: Cytotoxicity of Representative Pyridazinone Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Cancer Type |

|---|---|---|---|

| Pyr-1 | CEM | < 0.1 | Leukemia |

| Pyr-1 | HL-60 | < 0.1 | Leukemia |

| Pyr-1 | MDA-MB-231 | 0.2 | Breast Cancer |

| Pyr-1 | MDA-MB-468 | 0.3 | Breast Cancer |

| Pyr-1 | A-549 | 0.8 | Lung Cancer |

| Derivative 12 | AGS | 15.6 | Gastric Adenocarcinoma |

| Derivative 22 | AGS | 12.5 | Gastric Adenocarcinoma |

Data sourced from multiple studies to illustrate the potential of the pyridazine scaffold. nih.govnih.gov

The pyridazine heterocycle is also a component of molecules with notable antimicrobial and antifungal properties. nih.govijnc.ir The evaluation of new pyridazine derivatives for their activity against various bacterial and fungal strains is a key area of research.

Studies on new pyridazinium compounds have demonstrated their antimicrobial and antifungal activities through methods such as diffusimetric assays. nih.gov The structure-activity relationship in the pyridazine series indicates that factors such as stereochemistry and the degree of saturation in the ring system can influence both the potency and the spectrum of activity. nih.gov For instance, saturated and partially saturated pyrrolopyridazine derivatives have shown enhanced activity against specific pathogens like Pseudomonas aeruginosa and Candida albicans. nih.gov

The presence of halogen atoms in a heterocyclic structure can often enhance antimicrobial activity. Therefore, the bromo and chloro substituents on the this compound core suggest that its derivatives could possess significant antibacterial or antifungal properties. These derivatives should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) |

Anti-inflammatory Response in Relevant Cellular Models

Research into the broader family of pyridazinone and pyridazine derivatives has indicated potential anti-inflammatory properties. Studies on various substituted pyridazinones have shown that these compounds can inhibit the production of pro-inflammatory mediators. For instance, some derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. cu.edu.egnih.gov Additionally, research on structurally related compounds has demonstrated the ability to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response, and to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) in cellular models like human monocytic cells. nih.gov

However, there is no specific data in the reviewed literature detailing the anti-inflammatory response of This compound or its derivatives in any relevant cellular models. Consequently, data tables on its specific activity in cell-based assays cannot be generated.

Investigation of Effects on Specific Cellular Pathways and Processes

The investigation of cellular pathways for the broader class of pyridazinone derivatives has suggested that their anti-inflammatory effects may be mediated through various mechanisms. As mentioned, inhibition of the COX-2 and NF-κB signaling pathways are prominent areas of investigation for this class of compounds. cu.edu.egnih.govnih.gov Some studies have also explored the potential for these derivatives to act as phosphodiesterase type 4 (PDE4) inhibitors or to modulate the activity of N-formyl peptide receptors (FPR), both of which are involved in inflammatory processes. nih.gov

Crucially, no studies were identified that specifically investigate the effects of This compound on any cellular pathways or processes. Therefore, a detailed analysis of its mechanism of action at the molecular level is not possible at this time.

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical studies on various pyridazine derivatives have demonstrated in vivo anti-inflammatory activity. For example, certain novel pyridazine derivatives have shown potent anti-inflammatory effects in animal models of inflammation, with efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib. cu.edu.egnih.govcu.edu.eg Some of these compounds also exhibited a favorable gastrointestinal safety profile, a significant advantage over traditional NSAIDs. cu.edu.egnih.gov

Despite these promising findings for the broader class of compounds, there is no published research on the in vivo pharmacological activity of This compound or its derivatives in any disease-specific animal models.

The determination of dose-response relationships is a critical step in preclinical evaluation. For some novel pyridazinone derivatives, studies have established effective doses that produce significant anti-inflammatory effects in animal models. cu.edu.eg

However, without any in vivo studies on This compound , there is no data available to establish a dose-response relationship or to determine its efficacy in preclinical models. Interactive data tables illustrating such relationships cannot be created.

Target engagement and biomarker studies are essential for confirming that a compound interacts with its intended molecular target in a living organism and for monitoring the biological response to the drug. For the broader class of pyridazine derivatives, particularly those targeting COX-2, in vivo studies have indirectly confirmed target engagement through the observation of reduced inflammation and a better side-effect profile. cu.edu.egnih.gov

There is a complete absence of in vivo target engagement and biomarker studies for This compound in the available scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Bromo 6 Chloro N Methylpyridazin 3 Amine Analogs

Elucidation of Critical Structural Features for Biological Activity

The biological activity of pyridazine-based compounds is intricately linked to their structural features. The pyridazine (B1198779) ring is recognized for its unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking, and a robust capacity for dual hydrogen bonding, which are crucial for interactions with biological targets. nih.gov

Systematic modifications of the pyridazine scaffold have demonstrated that even minor structural changes can lead to significant shifts in biological activity.

Pyridazine Core Substitutions : Structure-activity relationship (SAR) studies on various pyridazine series reveal that the integrity of the core and the nature of its substituents are critical. In one series of aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides, modifications to the pyridine (B92270) and pyridazine rings typically resulted in a notable decrease in insecticidal potency. nih.gov This suggests that the arrangement of substituents on the core of 4-Bromo-6-chloro-N-methylpyridazin-3-amine is likely crucial for its specific biological profile.

Halogen Atoms (Bromo and Chloro) : The presence and position of halogen atoms are key modulators of activity. The electron-withdrawing nature of bromine and chlorine at the C4 and C6 positions significantly influences the electron distribution of the pyridazine ring. This affects the ring's interaction with target proteins and can modulate properties like cell permeability and metabolic stability.

Amino Group and N-Methylation : The N-methylated amine at the C3 position is a critical feature. The amine group itself can act as a hydrogen bond donor, while the adjacent ring nitrogens act as acceptors. nih.gov The addition of a methyl group (N-methylation) can have several effects:

It can increase lipophilicity, potentially enhancing membrane permeability.

It may provide a steric shield, preventing metabolism at the nitrogen atom.

It can alter the hydrogen-bonding capacity, potentially shifting binding modes or selectivity. For instance, in studies of other bioactive molecules, N-methylation has been shown to enhance the inhibition of certain enzymes while having little effect on other activities, demonstrating its role in fine-tuning biological profiles. uqtr.ca

Below is a conceptual data table illustrating the likely impact of substituent variations on the biological activity of a hypothetical pyridazine analog series, based on general medicinal chemistry principles.

| Analog Series | R1 (at C4) | R2 (at C6) | R3 (at N3) | Anticipated Impact on Potency/Selectivity |

|---|---|---|---|---|

| Reference Compound | -Br | -Cl | -NHCH₃ | Baseline activity |

| Analog A | -H | -Cl | -NHCH₃ | Removal of the bulky, electron-withdrawing bromo group would likely alter binding affinity and potency significantly. |

| Analog B | -Br | -H | -NHCH₃ | Replacement of chlorine with a smaller hydrogen atom could change steric interactions and electronic properties, affecting selectivity. |

| Analog C | -Br | -OCH₃ | -NHCH₃ | Substituting the chloro group with a methoxy group introduces a hydrogen bond acceptor and changes electronic effects, potentially altering the target profile. |

| Analog D | -Br | -Cl | -NH₂ | Removal of the methyl group (demethylation) introduces a primary amine, increasing hydrogen bond donor capacity which could enhance or reduce potency depending on the target's binding pocket. |

A pharmacophore model outlines the essential molecular features necessary for biological activity. For the pyridazine scaffold, several key elements have been identified through computational and experimental studies.

Hydrogen Bond Acceptors : The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors. This dual-acceptor feature is a distinguishing characteristic that can be critical for anchoring the molecule within a protein's active site. nih.gov Validated pharmacophore models for other pyridazinone series have consistently identified hydrogen bond acceptors as essential features for activity. nih.gov

Aromatic/Hydrophobic Region : The pyridazine ring itself provides a planar, aromatic surface that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target protein. nih.gov

Substituent Vectors : The specific geometry and positions of substituents (the C3-amine, C4-bromo, and C6-chloro groups) define the vectors through which the molecule interacts with its environment. The precise spatial arrangement of these functional groups is a critical component of the pharmacophore.

A validated pharmacophore model for vasorelaxant pyridazinone derivatives identified two hydrogen bond acceptors and one aromatic ring as the key features, underscoring the importance of these elements in the broader class of pyridazine-containing compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of novel analogs and guiding rational drug design. lbp.world

For classes of compounds like pyridazines, QSAR models are typically developed using statistical methods such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN). nih.gov

Model Generation : A training set of pyridazine analogs with known biological activities (e.g., IC₅₀ or EC₅₀ values) is used. Molecular descriptors are calculated for each compound.

Statistical Analysis : MLR or other regression techniques are employed to create an equation that correlates the descriptors with activity. For example, 3D-QSAR analyses use steric, electrostatic, and hydrophobic fields to build predictive models. actascientific.com

Validation : The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation). A high correlation between experimental and predicted activity values indicates a robust and reliable model. nih.gov

Such models can effectively guide the synthesis of new analogs with potentially improved activity. actascientific.com

The predictive power of a QSAR model comes from its use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. Studies on pyridazine and related heterocyclic compounds have identified several descriptors that are frequently correlated with biological activity. researchgate.net

Lipophilicity (log P) : The octanol/water partition coefficient is crucial for cell membrane permeability and transport to the target site. QSAR models have shown that log P is often a key factor influencing the activity of pyridazinone derivatives. researchgate.net

Electronic Descriptors (e.g., Dipole Moment, ΔE) : These descriptors quantify the electronic properties of the molecule. The dipole moment is particularly relevant for the polar pyridazine ring and influences long-range interactions with a target. nih.govresearchgate.net The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's reactivity and has been identified as a key factor in some pyridazinone QSAR models. researchgate.netmdpi.com

Steric/Topological Descriptors : These describe the size, shape, and connectivity of the molecule. They are critical for ensuring a proper fit within the binding site of a biological target.

The following table summarizes key molecular descriptors and their typical correlation with the biological activity of pyridazine-like compounds.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Lipophilic | log P (Octanol/Water Partition Coefficient) | Influences solubility, membrane permeability, and binding to hydrophobic pockets. An optimal range is often required. |

| Electronic | Dipole Moment | Affects solubility in polar solvents and long-range electrostatic interactions with the target protein. |

| Electronic | HOMO/LUMO Energy Gap (ΔE) | Relates to the chemical reactivity and stability of the molecule. A smaller gap can indicate higher reactivity. |

| Steric | Molecular Volume / Surface Area | Determines the physical fit of the molecule into the binding site. Both excessively large and small sizes can be detrimental. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts passive molecular transport through membranes and is a key parameter for oral bioavailability. |

Structure-Property Relationships Relevant to Preclinical Compound Optimization

Solubility and Lipophilicity : The polar nature of the pyridazine ring generally leads to lower lipophilicity compared to a corresponding phenyl ring. This can be beneficial for improving aqueous solubility and avoiding issues associated with high lipophilicity, such as non-specific binding and toxicity. The substituents (-Br, -Cl, -NHCH₃) on this compound would be modulated to achieve an optimal balance between solubility and permeability for good oral absorption.

Metabolic Stability : The pyridazine ring is often less susceptible to metabolic attack by cytochrome P450 (CYP) enzymes compared to more electron-rich aromatic systems. This can lead to improved metabolic stability and a longer half-life in the body. The positions of the nitrogen atoms can hinder certain metabolic pathways.

hERG Channel Interaction : The pyridazine scaffold's physicochemical properties, particularly its dipole moment and reduced lipophilicity, may help reduce interactions with the cardiac hERG potassium channel, a common cause of cardiotoxicity in drug development. nih.gov

Oral Bioavailability : Computational ADMET studies on pyridazinone libraries have shown that this class of compounds can possess promising oral availability, with good predicted intestinal absorption and cell permeability. nih.gov The specific substitution pattern of this compound would be fine-tuned during lead optimization to maximize these properties.

Computational Chemistry and Molecular Modeling for 4 Bromo 6 Chloro N Methylpyridazin 3 Amine Derivatives

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding thermodynamics and in the rational design of new drug candidates.

Prediction of Binding Modes and Affinities with Target Proteins

For derivatives of 4-Bromo-6-chloro-N-methylpyridazin-3-amine, molecular docking simulations are employed to predict how they might interact with various biological targets. For instance, studies on structurally related pyridazine (B1198779) compounds have demonstrated their potential to bind to the active sites of enzymes such as kinases, which are crucial in cancer and inflammatory diseases. tandfonline.com Docking algorithms can calculate a scoring function to estimate the binding affinity, helping to rank different derivatives and prioritize them for synthesis and biological testing.

The predicted binding modes can reveal the specific orientation of the pyridazine core and its substituents within the protein's binding pocket. For example, the bromine and chlorine atoms on the pyridazine ring can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The N-methyl group can also influence the molecule's conformation and its interactions with the target.

To illustrate the output of such studies, a hypothetical docking analysis of this compound derivatives against a generic kinase target is presented below.

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | -7.5 | Hydrogen bond with hinge region, Halogen bond with gatekeeper residue |

| Derivative A (R = 4-fluorophenyl) | -8.2 | Pi-stacking with aromatic residue, Hydrogen bond with hinge region |

| Derivative B (R = morpholine) | -7.9 | Hydrogen bond with solvent-exposed region, Hydrophobic interactions |

This table is illustrative and based on typical results from molecular docking studies of similar heterocyclic compounds.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of key amino acid residues that are essential for the ligand's binding. researchgate.net By analyzing the docked poses, researchers can pinpoint which residues form hydrogen bonds, hydrophobic interactions, salt bridges, or other types of interactions with the ligand. This information is vital for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved affinity and selectivity. For example, if a key hydrogen bond is identified, new derivatives can be designed to optimize this interaction.

Furthermore, these studies provide detailed information about the characteristics of the binding site itself, such as its volume, shape, and electrostatic potential. This knowledge can be leveraged to design ligands that are complementary to the binding site, leading to higher binding affinity and specificity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. hillsdale.edu This is particularly important for understanding the stability of the binding and the conformational changes that may occur upon ligand binding.

Exploration of Ligand-Receptor Dynamics and Flexibility

MD simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the biological system. science.gov For derivatives of this compound, MD simulations can show how the molecule adapts its conformation within the binding site and how the protein responds to the presence of the ligand. These simulations can help to validate the binding poses predicted by molecular docking and to identify any alternative binding modes that may not have been captured by the static docking approach.

Analysis of Solvent Effects and Conformational Preferences

The presence of water molecules in the binding site can play a critical role in ligand binding, and MD simulations can explicitly model the effects of the solvent. hillsdale.edu This allows for a more accurate calculation of the binding free energy and a better understanding of the role of water in mediating ligand-protein interactions. Additionally, MD simulations can be used to study the conformational preferences of the ligand in solution, providing insights into the energetic cost of adopting the bound conformation.

Advanced In Silico Screening and Virtual Library Design

Computational chemistry techniques are not only used to study individual molecules but also to screen large libraries of compounds and to design new ones with desired properties.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jksus.orgresearchgate.net For the this compound scaffold, virtual libraries of derivatives can be created by systematically modifying the substituents on the pyridazine ring. These libraries can then be screened against a panel of biological targets using high-throughput docking or other computational methods. This approach allows for the rapid identification of promising lead compounds for further development. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For derivatives of this compound, this process begins with the identification of a set of known active molecules that bind to a particular biological target. These molecules are then superimposed, and their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are mapped. The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that possess the desired features for biological activity.

Virtual screening campaigns utilizing a pharmacophore model derived from active pyridazine analogs can efficiently filter through millions of compounds to select a manageable number for further experimental testing. This approach has been successfully applied to identify novel inhibitors for various therapeutic targets. For instance, a pharmacophore-based virtual screening could be employed to discover new kinase inhibitors, a common application for pyridazine-containing compounds.

Table 1: Illustrative Pharmacophore-Based Virtual Screening Hit Prioritization

| Hit Compound ID | Tanimoto Similarity to Query | Pharmacophore Fit Score | Predicted Affinity (pIC50) | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|

| ZINC12345678 | 0.85 | 4.7 | 7.2 | 0 |

| ZINC98765432 | 0.79 | 4.5 | 6.8 | 0 |

| ZINC13579246 | 0.82 | 4.9 | 7.5 | 1 |

This table presents hypothetical data for illustrative purposes.

De Novo Design of Novel Pyridazine-Based Compounds

De novo design is a computational strategy that involves the construction of novel molecules from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of a target's binding site. This approach is particularly useful when existing chemical scaffolds have limitations. Starting with the this compound core, de novo design algorithms can explore vast chemical space to generate novel derivatives with optimized binding affinity and selectivity.

One common technique in de novo design is fragment-based growing. In this method, the core pyridazine scaffold is placed in the active site of a target protein, and computational algorithms then add molecular fragments in a stepwise manner, evaluating the binding energy at each step. This allows for the rational design of novel side chains that can form favorable interactions with the target protein, leading to improved potency.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (in silico studies only, excluding human clinical data)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME prediction tools play a crucial role in the early stages of drug discovery by identifying potential liabilities and guiding the optimization of compound properties.

Computational Prediction of Permeability and Distribution Characteristics

Computational models are widely used to predict the permeability of compounds across biological membranes, such as the intestinal wall (for oral absorption) and the blood-brain barrier. These models are typically based on quantitative structure-property relationships (QSPR) and use molecular descriptors like lipophilicity (logP), polar surface area (PSA), and molecular weight to estimate permeability. For this compound derivatives, these predictions can help in designing compounds with desirable absorption and distribution profiles.

Table 2: Predicted Permeability and Distribution Properties of Hypothetical Derivatives

| Derivative | Molecular Weight | logP | Polar Surface Area (Ų) | Predicted Caco-2 Permeability (nm/s) | Predicted Blood-Brain Barrier Permeability (logBB) |

|---|---|---|---|---|---|

| Compound A | 350.2 | 3.1 | 45.6 | 15.2 | -0.5 |

| Compound B | 375.8 | 3.5 | 52.1 | 12.8 | -0.8 |

| Compound C | 390.3 | 2.8 | 60.3 | 9.5 | -1.2 |

This table presents hypothetical data for illustrative purposes.

Metabolic Stability and Metabolite Prediction in in vitro or Animal Models

The metabolic stability of a compound is a critical factor determining its in vivo half-life and potential for drug-drug interactions. In silico tools can predict the sites on a molecule that are most susceptible to metabolism by cytochrome P450 enzymes. nih.gov This information is invaluable for medicinal chemists to strategically modify the chemical structure to block metabolic "hot spots" and improve stability. bldpharm.com

Furthermore, computational models can predict the likely metabolites of a parent compound in in vitro systems (e.g., liver microsomes) or in animal models. nih.gov These predictions are based on known metabolic pathways and reaction mechanisms. For derivatives of this compound, predicting potential metabolites early in the design process can help in anticipating potential safety issues and in designing more robust drug candidates. nih.gov

Table 3: Predicted Metabolic Stability and Major Metabolites in Rat Liver Microsomes

| Derivative | Predicted Half-life (t½, min) | Predicted Site of Metabolism | Predicted Major Metabolite |

|---|---|---|---|

| Compound A | 45 | N-demethylation | 4-Bromo-6-chloro-pyridazin-3-amine |

| Compound B | 62 | Aromatic hydroxylation | Hydroxylated phenyl derivative |

| Compound C | 25 | Oxidation of alkyl chain | Carboxylic acid derivative |

This table presents hypothetical data for illustrative purposes.

Mechanistic Investigations of 4 Bromo 6 Chloro N Methylpyridazin 3 Amine and Its Derivatives at the Molecular and Cellular Level in Research Systems

Elucidation of Molecular Mechanisms of Action

The anticancer activity of 4-Bromo-6-chloro-N-methylpyridazin-3-amine and its analogs is rooted in their ability to interact with specific molecular targets, thereby disrupting critical cellular processes. A significant body of research points towards the inhibition of cyclin-dependent kinases (CDKs) as a primary mechanism.

Downstream Signaling Pathway Analysis in Cell Lines

Studies in various cancer cell lines have demonstrated that pyridazine (B1198779) derivatives can significantly perturb signaling pathways that are crucial for cell proliferation and survival. A primary target of many pyridazine compounds is the cell cycle machinery, particularly Cyclin-Dependent Kinase 2 (CDK2). researchgate.netelgenelim.comtandfonline.com Inhibition of CDK2 activity disrupts the G1 to S phase transition of the cell cycle, leading to cell cycle arrest. nih.govcancer.gov

This cell cycle arrest is often mediated through downstream effectors of the CDK2 pathway. One key substrate of CDK2 is the Retinoblastoma protein (Rb). Inhibition of CDK2 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This prevents E2F from activating the transcription of genes required for S-phase entry, thus enforcing a G1 arrest.

Furthermore, the inhibition of CDKs by pyridazine derivatives can activate the p53 tumor suppressor pathway. researchgate.net CDK inhibition can lead to the phosphorylation and stabilization of p53. researchgate.net Activated p53 can then transcriptionally upregulate the CDK inhibitor p21, which further reinforces the cell cycle arrest by inhibiting CDK2/cyclin E complexes. researchgate.netnih.gov

A critical downstream consequence of treatment with pyridazine derivatives is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.govrjeid.com Research has shown that certain pyridazine compounds can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. nih.gov

The table below summarizes the key downstream signaling effects observed in cell lines treated with pyridazine derivatives that target CDKs.

| Pathway Component | Effect of Pyridazine Derivatives | Consequence in Cancer Cells |

| CDK2 | Inhibition | G1/S phase cell cycle arrest |

| Rb Protein | Decreased phosphorylation | Sequestration of E2F, blocking S-phase entry |

| p53 | Activation and stabilization | Upregulation of p21, reinforcing cell cycle arrest |

| Bcl-2 | Downregulation | Promotes apoptosis |

| Bax | Upregulation | Promotes apoptosis |

| Caspases | Activation | Execution of apoptosis |

Protein-Ligand Interaction Profiling and Target Validation

The validation of molecular targets is a crucial step in understanding the mechanism of action of any potential therapeutic agent. For pyridazine derivatives, protein-ligand interaction studies have been instrumental in confirming their binding to and inhibition of specific kinases. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding pocket of kinases. elgenelim.comresearchgate.net

In silico molecular docking studies have predicted that pyridazine derivatives can bind to the ATP-binding site of kinases like CDK2, VEGFR, and EGFR. researchgate.net These computational models are often validated through in vitro kinase assays, which have confirmed the inhibitory activity of several pyridazine compounds against these targets with IC50 values in the nanomolar to micromolar range. researchgate.net

Chemical proteomics is a powerful tool for identifying the protein targets of small molecules in a complex cellular environment. biorxiv.org This technique can be employed to confirm the engagement of this compound and its derivatives with their intended targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is one such method that can be used to verify direct binding by measuring changes in the thermal stability of a target protein upon ligand binding. nih.govnih.govresearchgate.netresearchgate.netcetsa.org

Target validation is further substantiated by observing the downstream cellular phenotypes that are consistent with the inhibition of the identified target. For instance, the observation of G1 cell cycle arrest and a decrease in Rb phosphorylation in cancer cells treated with a pyridazine derivative provides strong evidence for the on-target inhibition of CDK2. nih.gov

Cellular Response and Pathway Modulation Studies

The interaction of this compound and its derivatives with their molecular targets triggers a cascade of cellular responses, leading to significant alterations in gene expression, protein profiles, and metabolic states.

Gene Expression Profiling and Proteomics in Relevant Cellular Models

To gain a comprehensive understanding of the cellular response to pyridazine compounds, researchers utilize high-throughput techniques such as gene expression profiling and proteomics. While specific data for this compound is not yet available, studies on related kinase inhibitors provide insights into the expected changes.

Gene Expression Profiling: Treatment of cancer cells with CDK inhibitors is expected to lead to significant changes in the transcriptome. For example, analysis of breast cancer cells treated with CDK4/6 inhibitors has revealed distinct gene expression signatures that can predict sensitivity to the drugs. genesandcancer.com It is anticipated that CDK2 inhibition by pyridazine derivatives would similarly alter the expression of genes involved in cell cycle progression, DNA replication, and apoptosis. genesandcancer.com Specifically, one would expect to see downregulation of E2F target genes and upregulation of p53 target genes. researchgate.netnih.gov Studies on pyrazolo[3,4-d]pyridazine derivatives have confirmed the upregulation of pro-apoptotic genes like Bax, p53, and caspase-3, and the downregulation of the anti-apoptotic gene Bcl-2 at the mRNA level. nih.gov

Proteomics: Proteomic analysis can reveal changes in protein expression and post-translational modifications that occur in response to drug treatment. f1000research.comnih.govaacrjournals.org In the context of pyridazine-induced apoptosis, proteomic approaches can identify key proteins involved in the apoptotic cascade. For instance, a study on drug-induced apoptosis in non-small cell lung carcinoma identified alterations in proteins such as RS/DJ-1 and RhoGDIalpha. nih.gov Quantitative global proteomic analysis of cells treated with a CDK inhibitor demonstrated a selective degradation of cyclin K. nih.gov It is plausible that treatment with this compound would lead to similar changes in the proteome, reflecting the activation of apoptotic pathways and cell cycle arrest.